REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([N:8]([CH3:9])[CH3:10])[cH:5][cH:6][cH:7]1.[O:11]1[CH2:12][CH2:13][O:14][C:15]12[CH2:16][CH2:17][C:18](=[O:21])[CH2:19][CH2:20]2>>[c:2]1([C:18]2([OH:21])[CH2:17][CH2:16][C:15]3([O:11][CH2:12][CH2:13][O:14]3)[CH2:20][CH2:19]2)[cH:3][c:4]([N:8]([CH3:9])[CH3:10])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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CN(C)c1cccc(C2(O)CCC3(CC2)OCCO3)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |